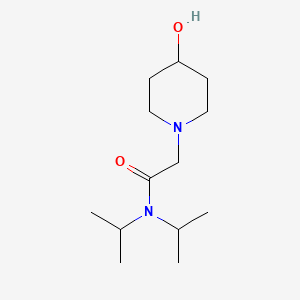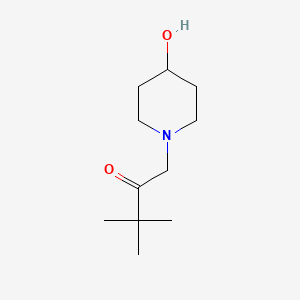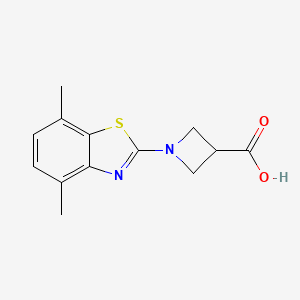![molecular formula C9H14N2O2 B1463785 3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 1512702-63-4](/img/structure/B1463785.png)
3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Overview
Description
3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyrazine, which includes a pyrrole ring and a pyrazine ring . The molecular formula of this compound is C9H14N2O2 .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including 3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, often involves methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, an antimicrobial compound identified as pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro was purified using silica gel column chromatography and high-performance liquid chromatography .Molecular Structure Analysis
The molecular structure of 3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione consists of a pyrrole ring and a pyrazine ring . The molecular weight of this compound is 182.22 .Chemical Reactions Analysis
Pyrrolopyrazine derivatives, including 3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, have shown a wide range of biological activities . For example, a compound identified as pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro exhibited potent inhibitory effects on multidrug-resistant S. aureus .Scientific Research Applications
Biological Activity and Chemical Properties
- 3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been isolated from Burkholderia thailandensis MSMB43 as a cyclic dipeptide. It exhibits specific chemical properties, including hydrogen bonds that link molecules in its crystal form (Liu, Wang, & Cheng, 2012).
Cancer Research
- This compound has been studied for its potential as a covalent inhibitor of KRAS, suggesting its usefulness in treating cancer and other diseases associated with KRAS activity (De, 2022).
- Another study identified a derivative of this compound, isolated from Streptomyces sp. 8812, which showed potential anti-proliferative activities and free-radical scavenging properties (Solecka et al., 2018).
- Research on marine Streptomyces akiyoshiensis identified an anti-cancer compound related to 3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, which showed effectiveness against MCF-7 breast cancer cells (Rajivgandhi et al., 2020).
Chemical Synthesis and Applications
- A study focusing on the stereoselective conversion of related compounds into potential Substance P antagonists highlights its relevance in the field of chemical synthesis (Rogiers et al., 2001).
- The compound's use in the synthesis of pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via tandem post-Ugi cyclization and gold(I)-catalyzed annulation illustrates its utility in creating functionally diverse molecules (Singh et al., 2022).
Antibacterial and Algicidal Properties
- A study on Bacillus sp. Lzh-5 revealed that 3-isopropyl-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, a derivative, exhibited significant algicidal activity against Microcystis aeruginosa, indicating its potential in controlling harmful algal blooms (Li, Geng, & Yang, 2014).
- Research on Nocardiopsis sp. showed that a compound related to 3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione was effective against biofilm-forming Gram-negative bacteria, suggesting its role in addressing urinary tract infections (Rajivgandhi et al., 2018).
Additional Research Applications
- The synthesis and study of diastereomers of this compound have been explored, which is important in understanding its stereochemical properties (Herold et al., 2007).
properties
IUPAC Name |
3-ethyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-6-9(13)11-5-3-4-7(11)8(12)10-6/h6-7H,2-5H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQUJMZZIMIATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1463708.png)



![2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463716.png)

![Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1463720.png)

![(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1463722.png)

![2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1463725.png)